molecular formula C27H36Cl2N2 B1429395 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride CAS No. 1228185-09-8

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride

Cat. No. B1429395
CAS RN: 1228185-09-8
M. Wt: 459.5 g/mol
InChI Key: JDMACANGISWEGX-UHFFFAOYSA-M
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Description

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is a chemical compound used in various chemical reactions. It is used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids . It is also used as a precursor to the free carbene 1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene, and as an in situ formed catalyst in a variety of reactions, such as amination, Heck coupling reaction, the ring-opening metathesis polymerization (ROMP), and hydrogenation .


Synthesis Analysis

The synthesis of 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium salts is reported to be facile in aqueous media under ambient conditions using hypochlorite as a chlorinating agent . The synthesis entails the formation of an NHC carbene intermediate under an inert atmosphere in dry organic solvent using Schlenk techniques .


Chemical Reactions Analysis

This chloroimidazolium chloride is used in the deoxyfluorination of phenols . It has been used in conjunction with other compounds to incorporate the [18F]fluoride radiolabel site specifically into polypeptides for use with positron emission tomography (PET) imaging in the study of various biological applications . It is also used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .


Physical And Chemical Properties Analysis

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is a solid at 20 degrees Celsius . It has an empirical formula of C27H36Cl2N2 and a molecular weight of 459.49 . It is air-stable and moisture-insensitive .

Scientific Research Applications

Deoxyfluorination of Phenols

This compound is used in the deoxyfluorination of phenols . Deoxyfluorination is a chemical reaction where a hydroxyl group (-OH) is replaced by a fluorine atom (-F). This process is important in the synthesis of various organic compounds, especially in the pharmaceutical industry where fluorinated compounds often exhibit enhanced biological activity.

Radiolabeling in Positron Emission Tomography (PET) Imaging

The compound has been used in conjunction with other chemicals to incorporate the [18F]fluoride radiolabel site specifically into polypeptides . This is used for positron emission tomography (PET) imaging, a type of nuclear medicine imaging technique. This application is crucial in the study of various biological applications, including the investigation of metabolic processes and the distribution of pharmaceuticals in the body.

Synthesis of NHC Copper (I) Complexes

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, a related compound, is used as a reagent in the synthesis of NHC Copper (I) complexes . These complexes exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode (OLED) applications.

Pharmaceutical Intermediate

The compound is also used as a pharmaceutical intermediate . This means it is used in the production of pharmaceuticals. Specifically, it has been used in the synthesis of the drug Vadimezan .

properties

IUPAC Name

2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36ClN2.ClH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;/h9-20H,1-8H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMACANGISWEGX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855793
Record name 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride

CAS RN

1228185-09-8
Record name 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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